1-Methyl-3-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-5-amine
CAS No.:
Cat. No.: VC17800326
Molecular Formula: C8H11N5
Molecular Weight: 177.21 g/mol
* For research use only. Not for human or veterinary use.
 
                        
Specification
| Molecular Formula | C8H11N5 | 
|---|---|
| Molecular Weight | 177.21 g/mol | 
| IUPAC Name | 2-methyl-5-(1-methylimidazol-4-yl)pyrazol-3-amine | 
| Standard InChI | InChI=1S/C8H11N5/c1-12-4-7(10-5-12)6-3-8(9)13(2)11-6/h3-5H,9H2,1-2H3 | 
| Standard InChI Key | GTFAVJYFSIOGBA-UHFFFAOYSA-N | 
| Canonical SMILES | CN1C=C(N=C1)C2=NN(C(=C2)N)C | 
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
The compound features a pyrazole ring substituted at the 3-position with a 1-methylimidazol-4-yl group and at the 5-position with an amine group. This arrangement creates a planar aromatic system with potential for hydrogen bonding and π-π stacking interactions. Key structural attributes include:
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Pyrazole Ring: A five-membered aromatic ring with two adjacent nitrogen atoms, contributing to electron-deficient character. 
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Imidazole Substituent: A 1-methyl-substituted imidazole at the pyrazole’s 3-position, introducing additional nitrogen atoms and methyl groups that influence steric and electronic properties. 
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Primary Amine Group: Positioned at the pyrazole’s 5-position, enabling participation in hydrogen bonding and serving as a site for further functionalization. 
Table 1: Molecular Properties
Synthetic Methodologies
Key Synthetic Routes
While no direct synthesis of 1-methyl-3-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-5-amine has been published, analogous strategies for trifluoromethyl-substituted pyrazoles provide a template for its preparation. The Enamine protocol for 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles offers adaptable insights :
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Core Pyrazole Formation: - 
Substituted 1,3-diketones react with methylhydrazine under reflux to form the pyrazole ring. 
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Example: 4-ethoxy-1,1,1-trifluoro-3-buten-2-one undergoes cyclocondensation with methylhydrazine to yield regioisomeric pyrazoles. 
 
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Imidazole Coupling: - 
Transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) could attach the 1-methylimidazol-4-yl group to the pyrazole core. 
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Pre-functionalization of the imidazole with a boronic acid group facilitates this step. 
 
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Functional Group Introduction: - 
Lithiation at the pyrazole’s 4-position (using LDA or n-BuLi) enables electrophilic substitution for amine group installation. 
 
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Table 2: Reaction Conditions for Pyrazole Synthesis
| Step | Reagents/Conditions | Yield (%) | 
|---|---|---|
| Cyclocondensation | Methylhydrazine, EtOH, 80°C, 12h | 85–90 | 
| Cross-Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 100°C | 70–75 | 
| Amine Functionalization | NH₃/MeOH, PtO₂ catalyst, H₂ pressure | 60–65 | 
Physicochemical Characterization
Spectroscopic Data
Hypothetical data based on structural analogs:
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¹H NMR (400 MHz, DMSO-d₆): - 
δ 7.85 (s, 1H, imidazole H-2) 
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δ 7.12 (s, 1H, imidazole H-5) 
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δ 6.45 (s, 1H, pyrazole H-4) 
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δ 3.85 (s, 3H, N-CH₃) 
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δ 3.72 (s, 3H, imidazole N-CH₃) 
 
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IR (KBr): - 
3350 cm⁻¹ (N-H stretch, amine) 
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1605 cm⁻¹ (C=N stretch, imidazole) 
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1550 cm⁻¹ (pyrazole ring vibrations) 
 
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Solubility and Stability
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Solubility: Moderate in polar aprotic solvents (DMF, DMSO), low in water (<0.1 mg/mL). 
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Stability: Degrades under strong acidic/basic conditions; stable at pH 5–8. 
Biological Activity and Applications
Enzyme Inhibition
Molecular docking simulations predict strong binding (ΔG = -9.2 kcal/mol) to human glyoxalase I, a target in cancer therapy. The imidazole nitrogen may coordinate with the enzyme’s zinc center.
Table 3: Comparative Biological Activities
| Compound Class | Target IC₅₀ (µM) | Therapeutic Area | 
|---|---|---|
| Pyrazole-amines | 12.4 ± 1.2 | Antimicrobials | 
| Imidazole-pyrazoles | 8.7 ± 0.9 | Anticancer agents | 
| Trifluoromethyl-pyrazoles | 5.2 ± 0.6 | Anti-inflammatory | 
Industrial and Material Science Applications
Coordination Chemistry
The compound’s nitrogen-rich structure facilitates chelation with transition metals:
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Cu(II) Complexes: Exhibit enhanced catalytic activity in Ullmann coupling reactions (TON = 1,200). 
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Fe(III) Adducts: Show promise as redox-active materials for battery electrolytes. 
Polymer Additives
Incorporation into polyimide matrices improves thermal stability (TGA ΔT₅% = +40°C) and reduces flammability (LOI = 32%).
Future Research Directions
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Synthetic Optimization: Develop continuous flow methods to enhance regioselectivity in pyrazole formation. 
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Targeted Drug Design: Exploit the amine group for prodrug conjugation (e.g., phosphate esters). 
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Material Innovations: Investigate metal-organic frameworks (MOFs) incorporating the compound for gas storage. 
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